molecular formula C14H17N5O2 B6442812 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549016-55-7

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6442812
CAS No.: 2549016-55-7
M. Wt: 287.32 g/mol
InChI Key: CDFWAKPNPMKUEH-UHFFFAOYSA-N
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Description

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.

    Construction of the spirocyclic core: This is typically achieved through a series of cyclization and condensation reactions, often involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    Buspirone hydrochloride: Another spirocyclic compound with anxiolytic properties.

    8-oxa-2-azaspiro[4.5]decane: A structurally related compound with potential biological activity.

Uniqueness

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of a cyclopropyl group and a pyrimidine ring within a spirocyclic framework. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-7-19(8-5-14)10-3-6-15-11(16-10)9-1-2-9/h3,6,9H,1-2,4-5,7-8H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFWAKPNPMKUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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